(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride
Description
“(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride” is a bicyclic organic compound characterized by a fused [3.2.0] ring system containing a nitrogen atom (azabicyclo) and a carboxylic acid group. Its molecular formula is C₇H₁₄ClNO₃, with a molecular weight of 195.65 g/mol . The compound is listed under CAS number EN300-190540 and is supplied globally by multiple vendors, including Alkano Chemicals (USA), Taizhou VOLSEN Industrial Co., Ltd (China), and Kamat Exports Pvt Ltd (India) . It serves as a key building block in pharmaceutical synthesis, particularly for designing constrained peptides or β-lactam analogs due to its rigid bicyclic scaffold .
Properties
Molecular Formula |
C7H12ClNO2 |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-3-1-5(7)2-4-8-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7-;/m1./s1 |
InChI Key |
QXVXPTKJMJHSIF-HCSZTWNASA-N |
Isomeric SMILES |
C1C[C@@]2([C@H]1CCN2)C(=O)O.Cl |
Canonical SMILES |
C1CC2(C1CCN2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride typically involves the formation of the bicyclic structure through cyclization reactions. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. Techniques such as spray drying and chemical coprecipitation can be employed to produce high-quality nanopowders of the compound . These methods are chosen for their efficiency and ability to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of various complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of high-performance materials and nanomaterials.
Mechanism of Action
The mechanism of action of (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of “(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride” is best understood through comparison with analogous bicyclic carboxylic acid hydrochlorides. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Ring Size and Conformational Rigidity :
- The target compound’s [3.2.0] bicyclo system provides intermediate ring strain compared to smaller systems like [3.1.0] (e.g., ChemTik’s hexane derivative) or larger ones like [2.2.1]. This balance enhances stability while maintaining reactivity for functionalization .
- The [2.2.1] system in (1R,4S)-isomer (CAS 1186506-98-8) offers greater rigidity but reduced solubility due to compactness .
Trifluoromethyl substitution (CAS 2177264-26-3) increases lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted drugs .
Synthetic Accessibility :
- The target compound is more widely available commercially (e.g., Enamine Ltd., Taizhou VOLSEN) compared to niche analogs like the trifluoromethyl derivative, which requires specialized synthesis .
Pharmacological Relevance :
- Bicyclo[3.2.0] systems are prevalent in β-lactamase inhibitors (e.g., clavulanic acid derivatives), whereas [2.2.1] systems are explored in neuraminidase inhibitors .
Contradictions and Limitations
- and list the target compound’s molecular formula as C₇H₁₄ClNO₃, while similar compounds like the (1R,4S)-isomer (C₇H₁₂ClNO₂) show discrepancies in hydrogen count, likely due to differences in ring saturation .
- Storage and safety data for most analogs (e.g., hazard statements, GHS pictograms) are inconsistently reported, limiting direct safety comparisons .
Biological Activity
(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride, a bicyclic compound, has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 141.17 g/mol
- CAS Number : 2227256-78-0
Antimicrobial Properties
Research indicates that derivatives of azabicyclo compounds exhibit significant antimicrobial activity. For instance, structural analogues have shown efficacy against extended-spectrum beta-lactamase (ESBL) producing bacteria, including both gram-positive and gram-negative strains. The primary mechanism involves the inhibition of cell wall synthesis, leading to bacterial cell death .
Table 1: Antimicrobial Efficacy of Azabicyclo Derivatives
| Compound Name | Activity | Target Organisms |
|---|---|---|
| 6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane | Antimicrobial | ESBL-producing bacteria |
| (1R,5R)-2-Azabicyclo[3.2.0]heptane-1-carboxylic acid | Potentially antimicrobial | Various bacteria |
Enzyme Inhibition
Enzyme inhibition assays have demonstrated that (1R,5R)-2-azabicyclo[3.2.0]heptane derivatives can inhibit key enzymes such as urease and alpha-amylase. These findings suggest potential applications in treating conditions related to these enzymes, such as urea cycle disorders and carbohydrate metabolism issues .
Antioxidant Activity
The antioxidant capability of this compound has been assessed using the DPPH (1,1-diphenyl-2-picryl hydrazyl) method. Results indicated a significant scavenging effect on free radicals, suggesting that these compounds may contribute to oxidative stress reduction .
Case Study 1: Antimicrobial Efficacy
A study published in December 2022 evaluated the antimicrobial properties of various azabicyclo derivatives, including (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride. The results showed a marked reduction in bacterial growth in vitro against common pathogens associated with skin infections and respiratory illnesses.
Case Study 2: Enzyme Inhibition
In another research effort focused on enzyme inhibition, derivatives of (1R,5R)-2-azabicyclo[3.2.0]heptane were tested for their ability to inhibit urease activity in vitro. The findings revealed a dose-dependent inhibition pattern, indicating potential therapeutic applications in managing conditions like peptic ulcers and kidney stones.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
